molecular formula C12H6ClNO B8406947 4-Cyano-1-naphthoyl chloride

4-Cyano-1-naphthoyl chloride

Cat. No. B8406947
M. Wt: 215.63 g/mol
InChI Key: BIMMUDYNAGPSHO-UHFFFAOYSA-N
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Patent
US06365602B1

Procedure details

A mixture containing 4-cyano-1-naphthoic acid (0.090 g, 0.45 mmol), DCM (3 mL), oxalyl chloride (0.063 g, 0.50 mmol) and DMF (approximately 5 μL) was stirred for 3 h and concentrated to provide 4-cyano-1-naphthoyl chloride as an off-white solid which was used directly. Using standard acylation conditions 4-cyano-1-naphthoyl chloride (0.090 g) was reacted with N-[(S)-2-(3,4-dichlorophenyl)-4-[4-[(S)-2-methylsulfinylphenyl]-1-piperidinyl]butyl]-N-methylamine to afford the free base (0.215 g) which was converted to the citrate salt.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Name
Quantity
5 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([OH:15])=O)=[CH:5][CH:4]=1)#[N:2].C(Cl)[Cl:17].C(Cl)(=O)C(Cl)=O>CN(C=O)C>[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([Cl:17])=[O:15])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.063 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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